molecular formula C7H4ClNO4 B1360118 3-Chloro-2-nitrobenzoic acid CAS No. 4771-47-5

3-Chloro-2-nitrobenzoic acid

Cat. No. B1360118
Key on ui cas rn: 4771-47-5
M. Wt: 201.56 g/mol
InChI Key: VCHSXYHBMFKRBK-UHFFFAOYSA-N
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Patent
US07384931B2

Procedure details

To 3-chloro-2-nitrobenzoic acid (3.15 g, 15.6 mmol) in methanol/acetonitrile (20 mL/20 mL) was dropwise added TMSCHN2 (2N in hexanes, 11.7 mL, and 23.4 mmol) at 0° C. under N2 over 10 min until the yellow color persist. The mixture was continued stirring for 20 min, followed by dropwise addition of HOAc until the yellow color disappeared to kill excessive TMSCHN2. Partial of the solvent was removed on rotary vacuum, the product came out solution as a light yellow solid, which was filtered and washed with Et2O (2×2 mL) to afford the expected product as a white solid (2.5 g, 74% yield); 1H NMR (400 MHz, CDCl3) δ ppm 3.91 (s, 3 H), 7.51 (t, J=8.06 Hz, 1 H), 7.70 (dd, J=8.06, 1.26 Hz, 1 H), 7.97 (dd, J=7.81, 1.26 Hz, 1 H); Mass spec. 216.02 (MH+), Calc. for C8H6ClNO4 215.00.
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
11.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
methanol acetonitrile
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
74%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([N+:11]([O-:13])=[O:12])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].[Si](C=[N+]=[N-])(C)(C)[CH3:15].CC(O)=O>CO.C(#N)C>[Cl:1][C:2]1[C:3]([N+:11]([O-:13])=[O:12])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([O:7][CH3:15])=[O:6] |f:3.4|

Inputs

Step One
Name
Quantity
3.15 g
Type
reactant
Smiles
ClC=1C(=C(C(=O)O)C=CC1)[N+](=O)[O-]
Step Two
Name
Quantity
11.7 mL
Type
reactant
Smiles
[Si](C)(C)(C)C=[N+]=[N-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C)C=[N+]=[N-]
Step Five
Name
methanol acetonitrile
Quantity
20 mL
Type
solvent
Smiles
CO.C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
The mixture was continued stirring for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
over 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
Partial of the solvent was removed on rotary vacuum
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with Et2O (2×2 mL)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC=1C(=C(C(=O)OC)C=CC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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